N1-Benzyl-2-fluorobenzene-1,4-diamine
Overview
Description
N1-Benzyl-2-fluorobenzene-1,4-diamine is a chemical compound with the molecular formula C13H13FN2 and a molecular weight of 216.25 g/mol . This compound is characterized by the presence of a benzyl group attached to a fluorinated benzene ring, which is further substituted with two amino groups at the 1 and 4 positions . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N1-Benzyl-2-fluorobenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
N1-Benzyl-2-fluorobenzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.
Scientific Research Applications
N1-Benzyl-2-fluorobenzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Benzyl-2-fluorobenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
N1-Benzyl-2-fluorobenzene-1,4-diamine can be compared with other similar compounds such as:
N1-Benzyl-2-chlorobenzene-1,4-diamine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical reactivity and biological activity.
N1-Benzyl-2-bromobenzene-1,4-diamine: The presence of a bromine atom can also influence the compound’s properties and applications.
N1-Benzyl-2-iodobenzene-1,4-diamine: Iodine substitution can result in unique chemical and biological characteristics.
This compound stands out due to its specific fluorine substitution, which imparts unique properties such as increased stability and reactivity in certain chemical reactions.
Properties
IUPAC Name |
1-N-benzyl-2-fluorobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKMAIPESXDLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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